(S,S)-Teth-TsDpen RuCl

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

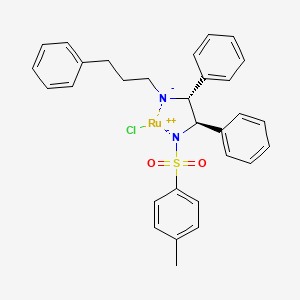

(S,S)-Teth-TsDpen RuCl, also known as [N-[(1S,2S)-2-(Amino-κN)-1,2-diphenylethyl]-4-methylbenzenesulfonamidato-κN]chloro[(1,2,3,4,5,6-η)-1,3,5-trimethylbenzene]-ruthenium, is a ruthenium-based complex. This compound is known for its application in asymmetric catalysis, particularly in the hydrogenation of ketones and imines.

Vorbereitungsmethoden

The synthesis of (S,S)-Teth-TsDpen RuCl involves the reaction of ruthenium chloride with (S,S)-TsDpen (N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine) in the presence of mesitylene. The reaction is typically carried out under inert conditions to prevent oxidation. The product is then purified through recrystallization or chromatography to achieve a high purity level .

Analyse Chemischer Reaktionen

(S,S)-Teth-TsDpen RuCl primarily undergoes catalytic hydrogenation reactions. It is used in the reduction of ketones and imines to their corresponding alcohols and amines, respectively. Common reagents used in these reactions include hydrogen gas and formic acid. The reaction conditions often involve mild temperatures and pressures, making it a versatile catalyst in organic synthesis .

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

-

Asymmetric Hydrogenation

- (S,S)-Teth-TsDpen RuCl is primarily used in asymmetric hydrogenation reactions, facilitating the conversion of prochiral substrates into chiral products. This is crucial for synthesizing pharmaceuticals that require specific enantiomers for efficacy.

-

Synthesis of Chiral Intermediates

- The compound plays a vital role in the synthesis of chiral intermediates used in various chemical processes. For instance, it has been employed in the reduction of ketones to produce chiral alcohols with high yields and selectivity.

-

Medicinal Chemistry

- Its application extends to the pharmaceutical industry, where it is utilized in the synthesis of chiral drugs. The ability to produce specific enantiomers makes it invaluable for drug development.

-

Industrial Applications

- Beyond laboratory settings, this compound is also used in industrial processes for producing fine chemicals and intermediates.

Case Study 1: Asymmetric Synthesis of Lipoxin B4 Mimetics

In a recent study published in Organic & Biomolecular Chemistry, researchers utilized this compound for the stereoselective reduction of ketones in the synthesis of lipoxin B4 mimetics. The catalyst demonstrated excellent tolerance to various heterocyclic ketones and achieved a yield of 46% with an enantiomeric ratio of 22:78 after 24 hours under mild conditions12.

Case Study 2: Pharmaceutical Applications at AstraZeneca

AstraZeneca has reported using this compound in their synthetic processes for developing new pharmaceutical compounds. The catalyst's ability to facilitate high-yield asymmetric hydrogenations has been pivotal in producing chiral intermediates necessary for drug formulation34.

Wirkmechanismus

The mechanism of action of (S,S)-Teth-TsDpen RuCl involves the coordination of the ruthenium center with the substrate, followed by the transfer of hydrogen atoms. This process is facilitated by the chiral environment provided by the (S,S)-TsDpen ligand, which ensures the selective formation of one enantiomer over the other. The molecular targets include ketones and imines, and the pathways involve the formation of intermediate complexes that undergo hydrogenation .

Vergleich Mit ähnlichen Verbindungen

(S,S)-Teth-TsDpen RuCl is unique due to its high enantioselectivity and efficiency in catalytic hydrogenation. Similar compounds include:

(R,R)-Teth-TsDpen RuCl: The enantiomer of this compound, used for similar applications but with opposite enantioselectivity.

(S,S)-TsDPEN RuCl: Another ruthenium complex with a different ligand structure, used in asymmetric hydrogenation.

(R,R)-TsDPEN RuCl: The enantiomer of (S,S)-TsDPEN RuCl, also used in asymmetric hydrogenation

These compounds share similar catalytic properties but differ in their ligand structures and enantioselectivity, making this compound a unique and valuable catalyst in asymmetric synthesis.

Biologische Aktivität

(S,S)-Teth-TsDpen RuCl is a ruthenium-based complex that has garnered attention for its significant role in asymmetric catalysis, particularly in the hydrogenation of ketones and imines. This article explores its biological activity, including mechanisms of action, applications in research, and comparative effectiveness with similar compounds.

Overview of this compound

This compound, chemically represented as [N-[(1S,2S)-2-(Amino-κN)-1,2-diphenylethyl]-4-methylbenzenesulfonamidato-κN]chloro[(1,2,3,4,5,6-η)-1,3,5-trimethylbenzene]-ruthenium, is primarily utilized in catalytic hydrogenation reactions. It facilitates the reduction of ketones and imines to their respective alcohols and amines under mild conditions .

Target of Action

The primary target for this compound is the asymmetric transfer hydrogenation process. This involves the conversion of imines and ketones into their corresponding alcohols and amines through a catalytic cycle that typically utilizes hydrogen gas or formic acid as reducing agents .

Mode of Action

The compound operates by coordinating with substrates to form a ruthenium-hydride complex, which subsequently transfers hydride ions to the substrate. This process is influenced by factors such as ligand sterics and electronic properties .

Applications in Research

This compound has a wide range of applications across various fields:

- Chemistry : It is extensively used in asymmetric hydrogenation reactions critical for synthesizing chiral molecules.

- Biology : The compound's catalytic properties make it valuable in enzyme mimicry studies and biochemical pathway investigations.

- Medicine : Its role in synthesizing chiral drugs is crucial since many pharmaceuticals require specific enantiomers for optimal efficacy.

- Industry : Used in producing fine chemicals and intermediates for various industrial applications .

Comparative Analysis with Similar Compounds

The effectiveness of this compound can be compared with its enantiomeric counterpart (R,R)-Teth-TsDpen RuCl and other related ruthenium complexes. The following table summarizes key attributes:

| Compound | Enantioselectivity | Yield (%) | Application Area |

|---|---|---|---|

| This compound | Moderate (78:22 er) | 100 | Asymmetric hydrogenation of imines |

| (R,R)-Teth-TsDpen RuCl | High | 66 | Asymmetric hydrogenation of ketones |

| (S,S)-TsDPEN RuCl | Low | Varies | General catalytic applications |

Case Studies and Research Findings

Recent studies have highlighted the utility of this compound in synthesizing complex organic molecules. For instance:

- Asymmetric Synthesis of Lipoxin B4 Mimetics : A study demonstrated that using this compound allowed for complete conversion of specific substrates to alcohol products after 24 hours. However, the enantioselectivity was noted to be relatively low at 78:22 er .

- Hydrogenation Conditions Optimization : Further research indicated that using this catalyst under optimized conditions significantly improved yields and selectivity when reacting with sterically hindered substrates .

Eigenschaften

CAS-Nummer |

851051-43-9 |

|---|---|

Molekularformel |

C30H31ClN2O2RuS |

Molekulargewicht |

620.2 g/mol |

IUPAC-Name |

[(1S,2S)-1,2-diphenyl-2-(3-phenylpropylamino)ethyl]-(4-methylphenyl)sulfonylazanide;ruthenium(2+);chloride |

InChI |

InChI=1S/C30H31N2O2S.ClH.Ru/c1-24-19-21-28(22-20-24)35(33,34)32-30(27-17-9-4-10-18-27)29(26-15-7-3-8-16-26)31-23-11-14-25-12-5-2-6-13-25;;/h2-10,12-13,15-22,29-31H,11,14,23H2,1H3;1H;/q-1;;+2/p-1/t29-,30-;;/m0../s1 |

InChI-Schlüssel |

MDABGVLQRDDWLY-ARDORAJISA-M |

SMILES |

CC1=CC=C(C=C1)S(=O)(=O)[N-]C(C2=CC=CC=C2)C(C3=CC=CC=C3)[N-]CCCC4=CC=CC=C4.Cl[Ru+2] |

Isomerische SMILES |

CC1=CC=C(C=C1)S(=O)(=O)[N-][C@@H](C2=CC=CC=C2)[C@H](C3=CC=CC=C3)NCCCC4=CC=CC=C4.[Cl-].[Ru+2] |

Kanonische SMILES |

CC1=CC=C(C=C1)S(=O)(=O)[N-]C(C2=CC=CC=C2)C(C3=CC=CC=C3)NCCCC4=CC=CC=C4.[Cl-].[Ru+2] |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.